molecular formula C8H8Cl2 B3050588 1-(Dichloromethyl)-3-methylbenzene CAS No. 2719-42-8

1-(Dichloromethyl)-3-methylbenzene

Cat. No. B3050588
CAS RN: 2719-42-8
M. Wt: 175.05 g/mol
InChI Key: WEKWESONWFRESL-UHFFFAOYSA-N
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Description

Dichloromethyl methyl ether (HCl2COCH3) is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group . It can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride .


Synthesis Analysis

An original and convenient procedure has been proposed for one-step preparation of 1-dichloromethyl- and 1-trichloromethylisoquinolines in up to 40% yields via aza-Diels–Alder reaction of the readily available 3-dichloromethyl- and 3-trichloromethyl-1,2,4-triazines .


Molecular Structure Analysis

The structure of 1-trichloromethyl-4-phenylisoquinoline was confirmed by X-ray structural analysis . Dichloromethyl methyl ether has a molecular formula of C2H4Cl2O .


Physical And Chemical Properties Analysis

Dichloromethyl methyl ether has a molar mass of 114.95 g·mol−1 and a boiling point of 85°C .

Mechanism of Action

The mechanism of the Reimer-Tiemann reaction involves deprotonation of chloroform by a strong base (normally hydroxide) to form the chloroform carbanion, which will quickly alpha-eliminate to give dichlorocarbene .

Safety and Hazards

Dichloromethane, anhydrous is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause drowsiness or dizziness, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-(dichloromethyl)-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKWESONWFRESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343097
Record name alpha,alpha-Dichloro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2719-42-8
Record name 1-(Dichloromethyl)-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2719-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha-Dichloro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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